

# The Piperazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

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## Compound of Interest

Compound Name: 1-(Piperidin-1-ylsulfonyl)piperazine

Cat. No.: B1296320

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## Application Notes and Protocols for Drug Discovery Professionals

### Introduction: The Enduring Versatility of the Piperazine Ring

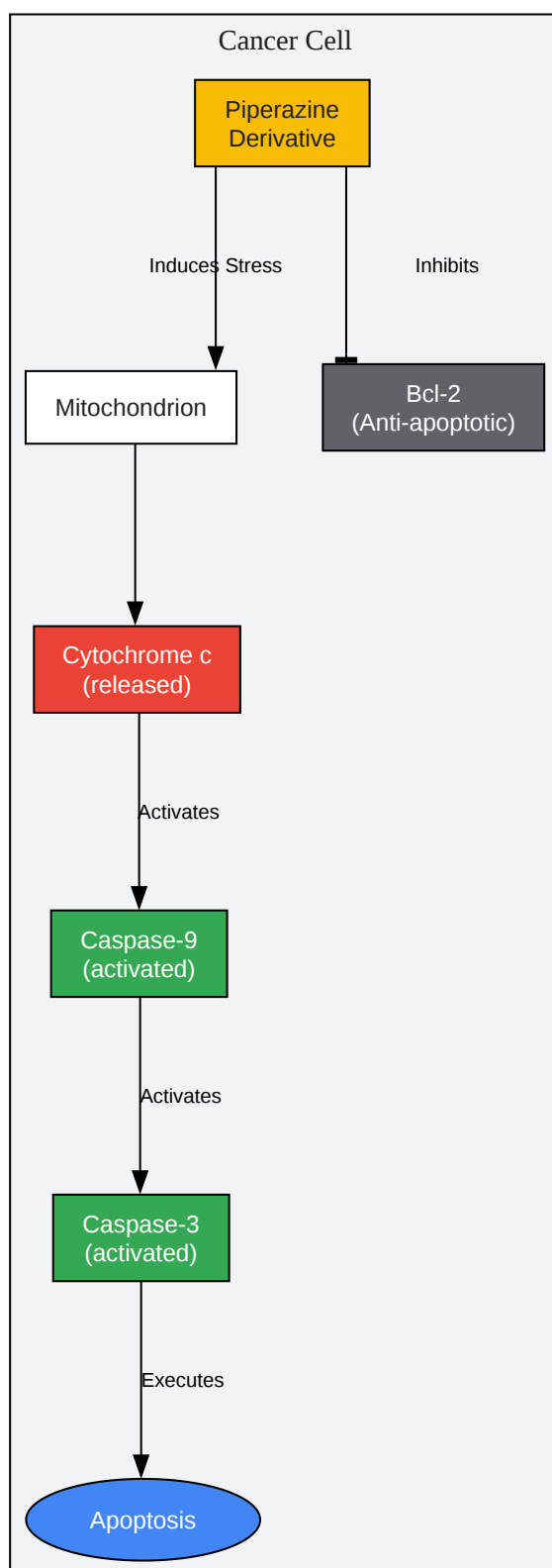
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone of medicinal chemistry.<sup>[1][2]</sup> Its unique physicochemical properties—a combination of structural rigidity, high polarity, and the capacity for hydrogen bonding—confer significant advantages in drug design.<sup>[3][4]</sup> These attributes often lead to improved aqueous solubility, enhanced oral bioavailability, and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.<sup>[3][4]</sup> The true power of the piperazine scaffold lies in its synthetic tractability; the two nitrogen atoms provide convenient handles for introducing a vast array of substituents, allowing for the fine-tuning of pharmacological activity and target specificity.<sup>[1][5]</sup> This inherent versatility has made piperazine a "privileged scaffold," a core structural motif found in a remarkable number of FDA-approved drugs spanning a wide spectrum of therapeutic areas, from oncology to psychiatry.<sup>[6][7]</sup> This guide provides an in-depth exploration of the practical applications of piperazine derivatives in key areas of medicinal chemistry, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery efforts.

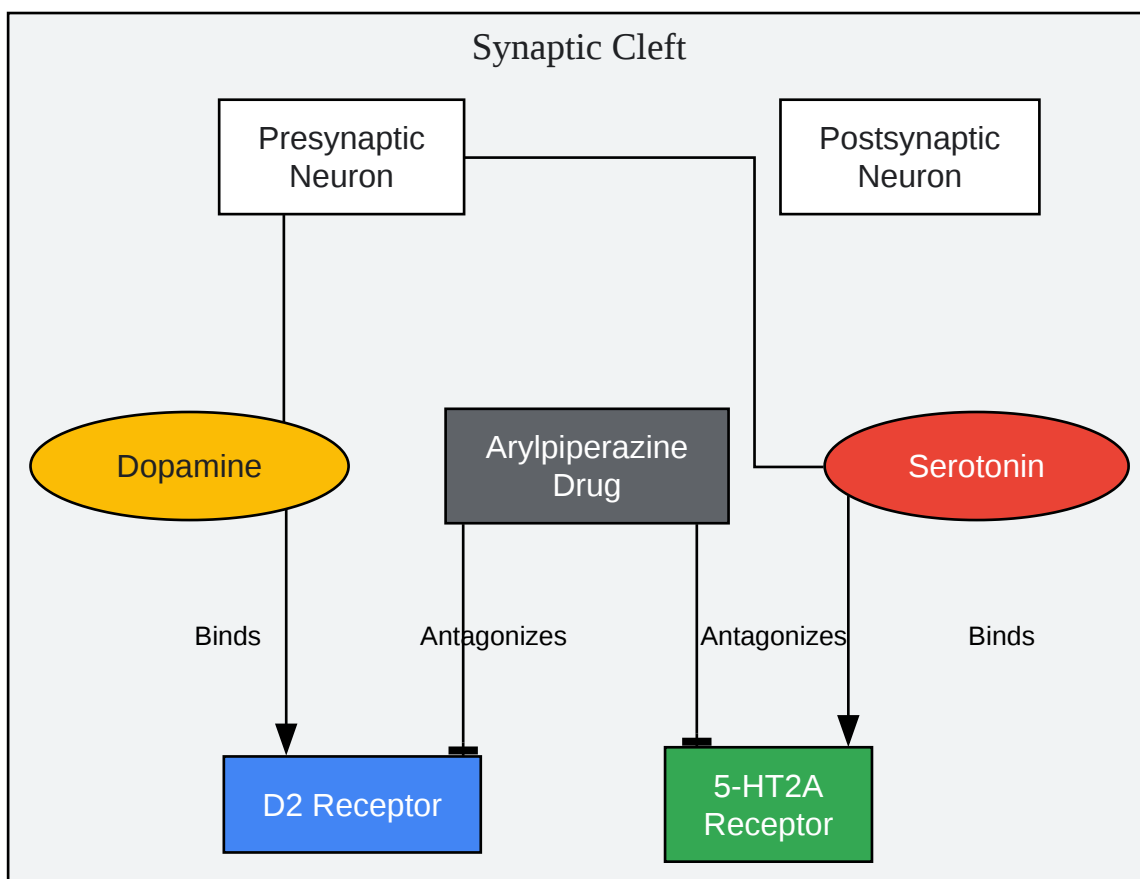
## Application I: Piperazine Derivatives as Anticancer Agents

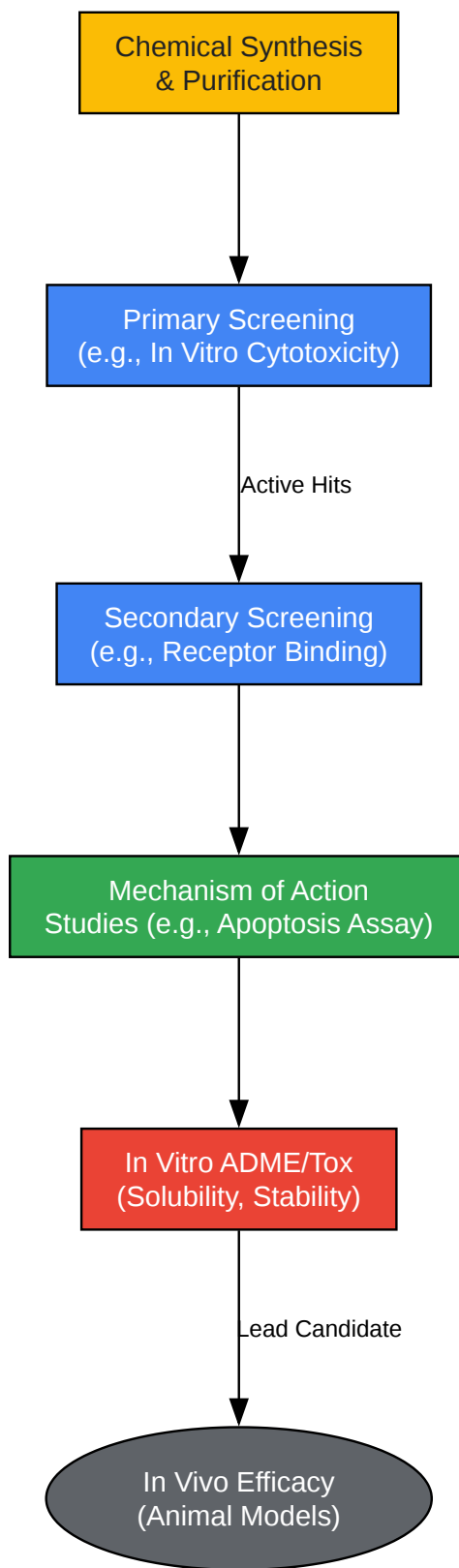
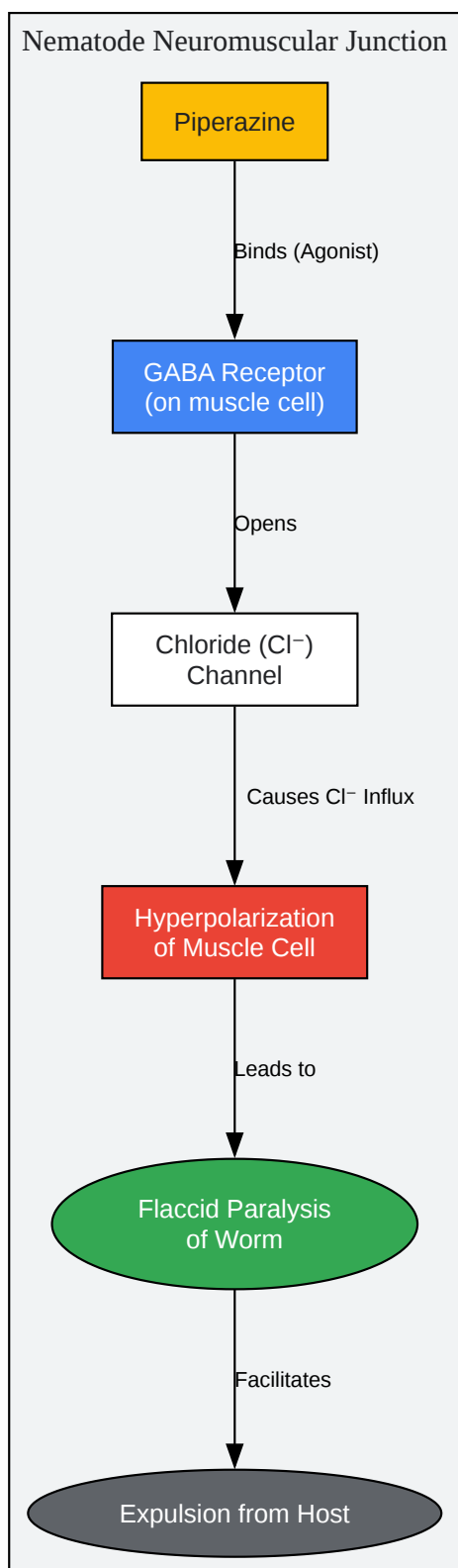
The piperazine moiety is a recurring feature in numerous anticancer agents, where it can serve as a flexible linker, a pharmacophoric element, or a solubility-enhancing group.<sup>[6][8]</sup> Its derivatives have been shown to exert cytotoxic effects through diverse mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways.<sup>[8][9]</sup>

### Core Mechanism: Induction of Apoptosis

A primary mechanism by which many piperazine-based anticancer agents eliminate tumor cells is through the induction of apoptosis. This process can be initiated via the intrinsic (mitochondrial) pathway. The compound, after entering the cell, can induce mitochondrial stress, leading to the release of cytochrome c. This, in turn, triggers the activation of a caspase cascade (initiator caspase-9 and executioner caspase-3), culminating in controlled cell death.<sup>[10]</sup> Some derivatives have been shown to modulate the expression of key apoptosis-regulating proteins, such as inhibiting the anti-apoptotic Bcl-2 protein, further tipping the balance towards cell death.<sup>[9]</sup>







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